molecular formula C18H10O2 B14647033 Tetracene-5,11-dione CAS No. 52755-65-4

Tetracene-5,11-dione

Cat. No.: B14647033
CAS No.: 52755-65-4
M. Wt: 258.3 g/mol
InChI Key: WMGPULVNZTVHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracene-5,11-dione (C₁₈H₁₀O₂) is a polycyclic aromatic compound featuring a tetracene backbone (four fused benzene rings) with ketone groups at positions 5 and 11. This compound derivatives have been synthesized for applications in molecular imprinting, where quinone-based molecules like 6-(butylamino)this compound are generated via elimination reactions from monolayers .

Properties

CAS No.

52755-65-4

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

IUPAC Name

tetracene-5,11-dione

InChI

InChI=1S/C18H10O2/c19-17-13-7-3-1-5-11(13)9-15-16(17)10-12-6-2-4-8-14(12)18(15)20/h1-10H

InChI Key

WMGPULVNZTVHEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=CC4=CC=CC=C4C3=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracene-5,11-dione can be synthesized through several methods. One common synthetic route involves the oxidation of tetracene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as acetic acid, and requires heating to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions allows for the efficient production of this compound. Industrial methods often involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Tetracene-5,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetracene-5,11-dione and its derivatives have various applications, particularly in scientific research, including in the development of organic semiconductors, cancer treatment, and in the synthesis of related compounds .

Organic Semiconductors

Rubrene, which has a tetracene core, is a prominent organic semiconducting material with high carrier mobility . Scientists have explored the late-stage π-extension of rubrene to create novel rubrene derivatives with pentacene and hexacene cores using dearomative annulative π-extension (DAPEX) . This method involves:

  • Dearomative [4 + 2] cycloaddition of 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) with an aromatic compound.
  • Iron-catalyzed annulative diarylation.
  • Aromatization by removing MTAD .

X-ray crystallographic analysis has revealed how tetracene core π-extension impacts the molecular and packing structures of rubrene .

Cancer Treatment

Tetracene-5,12-dione derivatives, such as oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione (A01), exhibit efficacy against breast and cervical cancer cell lines . Studies using lactate dehydrogenase release and caspase-3 activity assays have shown A01 to be a particularly potent candidate . Computational techniques like molecular docking and molecular dynamics simulations suggest that the A01-DNA complex interacts through the minor groove, offering insights into its mechanism of action . These findings suggest that A01 derivatives could be synthesized as bioactive agents for cancer treatment and that a deeper understanding of its binding mechanisms may help in designing more effective drugs that target cancer-associated proteins .

Synthesis of Related Compounds

Tetracene can be converted to (±)-idarubicinone, the aglycone of the FDA-approved anthracycline idarubicin, via Co- and Ru-catalyzed arene oxidation and arenophile-mediated dearomative hydroboration . A global functionalization strategy, combining site-selective arene and dearomative functionalization, provides access to the key anthracycline framework .

Data Table

CompoundApplications
RubreneOrganic semiconducting materials with high carrier mobility
A01 DerivativePotential bioactive agents for breast and cervical cancer treatment
TetraceneStarting template to synthesize (±)-idarubicinone, the aglycone of the FDA-approved anthracycline idarubicin, through functionalization
Tetracene-5,12-dioneBuilding block in synthesizing twistacenes and heterotwistacenes with pyrene units for optoelectronic applications
11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dioneAnthracycline-related compound isolated from Saccharothrix S26

Anticancer Activity of Tetracene-5,12-dione Derivatives

Compounds A01 and A02 were tested against breast and cervical cancer cell lines and both demonstrated marked efficacy, showing their potential as anticancer candidates . A01 in particular, showed corroborative evidence from lactate dehydrogenase release and caspase-3 activity assays . Computational analysis showed A01 interacting with DNA via the minor groove, giving insight into its method of action .

π-Extended Rubrenes

Mechanism of Action

The mechanism of action of tetracene-5,11-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). The compound’s ability to interact with DNA and other cellular targets makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Tetracene Diones

Compound Substituents Molecular Formula Key Properties/Applications Source
Tetracene-5,11-dione None C₁₈H₁₀O₂ Molecular imprinting
Tetracene-5,12-dione None C₁₈H₁₀O₂ Orthorhombic crystal; organic electronics
6,11-Dihydroxytetracene-5,12-dione 6-OH, 11-OH C₁₈H₁₀O₄ Enhanced solubility
6-Hydroxy-8-(trifluoromethyl)-5,12-dione 6-OH, 8-CF₃ C₁₉H₉F₃O₃ Electrochemical applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetracene-5,11-dione in laboratory settings, and how can researchers optimize yield and purity?

  • Methodological Answer : Laboratory synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Diels-Alder cycloaddition, followed by oxidation. Purity optimization requires column chromatography and recrystallization, with yield improvements via temperature control and catalyst screening (e.g., Lewis acids). Characterization via NMR and HPLC ensures structural fidelity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • X-ray crystallography for definitive structural confirmation (as demonstrated for Tetracene-5,12-dione in crystal structure studies) .
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC-DAD/UV for purity assessment, with mobile-phase optimization to resolve degradation byproducts.

Q. What standard in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Caspase-3 activation assays to probe apoptosis induction (e.g., via fluorometric substrates) .
  • LDH cytotoxicity assays to measure membrane integrity in cell lines.
  • ROS detection kits for oxidative stress profiling. Dose-response curves and IC50 calculations are critical for reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations can calculate HOMO-LUMO gaps, electron affinity, and charge-transfer dynamics. Molecular dynamics (MD) simulations assess solvation effects. Validate predictions with experimental UV-Vis and cyclic voltammetry data. Collaborative workflows integrating software like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell line specificity, solvent effects). Use meta-analysis to aggregate data, applying statistical tools like Cohen’s d for effect size comparison. Replicate experiments under standardized conditions (e.g., ISO guidelines for cell culture) to isolate variables .

Q. What advanced techniques elucidate the environmental degradation pathways of this compound?

  • Methodological Answer : Employ hyphenated techniques:

  • LC-QTOF-MS to identify degradation products in simulated environmental matrices (e.g., soil/water systems).
  • Isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways in microbial consortia.
  • Quantum mechanical calculations to predict reactive sites for oxidation/hydrolysis .

Methodological Considerations

  • Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Record raw spectra, simulation parameters, and negative results to enable reproducibility .
  • Ethical Compliance : Validate cytotoxicity assays with positive/negative controls to avoid false positives. For environmental studies, follow OECD guidelines for ecotoxicity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.